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(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate

Catalog No.
S14357499
CAS No.
M.F
C13H17N3O4
M. Wt
279.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-...

Product Name

(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate

IUPAC Name

benzyl N-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C13H17N3O4/c1-9(12(14)18)16-11(17)7-15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,14,18)(H,15,19)(H,16,17)/t9-/m0/s1

InChI Key

ZUUYPZVICLRSKZ-VIFPVBQESA-N

Canonical SMILES

CC(C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1

(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate, also known by its CAS number 50444-54-7, is a synthetic compound characterized by the molecular formula C14H19N3O4C_{14}H_{19}N_{3}O_{4} and a molecular weight of approximately 293.32 g/mol. This compound features a benzyl group attached to a carbamate structure, which is further connected to an amino acid derivative. The compound's structure includes multiple functional groups that contribute to its chemical reactivity and biological activity.

Typical for carbamates and amino acids. Key reactions include:

  • Hydrolysis: The carbamate bond can undergo hydrolysis in the presence of water, leading to the release of the corresponding amine and alcohol.
  • Transamination: The amino group may participate in transamination reactions, where it can exchange with other amino acids or amines.
  • Acylation: The compound can react with acyl chlorides or anhydrides to form more complex derivatives.

These reactions are significant for modifying the compound's properties and enhancing its biological activities.

(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate exhibits notable biological activities, primarily attributed to its structure resembling amino acids and peptides. Potential activities include:

  • Antimicrobial properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer activity: Research indicates that derivatives of carbamate compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neuroprotective effects: Some studies suggest that compounds with similar structures may protect neuronal cells from oxidative stress.

The synthesis of (S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate typically involves multi-step organic synthesis techniques:

  • Formation of the amino acid derivative: Starting from commercially available amino acids, the desired amino acid derivative is synthesized through standard peptide coupling techniques.
  • Carbamate formation: The amino acid derivative is reacted with benzyl chloroformate or similar reagents to form the carbamate linkage.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods allow for the production of high-purity compounds suitable for research and potential therapeutic applications.

(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate has several applications:

  • Pharmaceuticals: It serves as a lead compound in drug development, particularly in creating new antimicrobial or anticancer agents.
  • Biochemical research: The compound is used in studies exploring protein interactions and enzyme mechanisms due to its structural similarity to natural substrates.
  • Agricultural chemistry: Investigations into its potential as a biopesticide or plant growth regulator are ongoing.

Interaction studies of (S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate focus on its binding affinity with various biological targets:

  • Enzyme inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.
  • Receptor binding: Studies are conducted to evaluate how well this compound interacts with receptors relevant to neurological functions or cancer progression.

These studies are essential for understanding the mechanism of action and optimizing therapeutic efficacy.

Several compounds share structural similarities with (S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate. Here are some notable examples:

Compound NameStructureNotable Characteristics
Benzyl carbamateC10H11NO3C_{10}H_{11}NO_{3}Simple carbamate structure; used in various organic syntheses.
N-Boc-L-alanineC7H13NO4C_{7}H_{13}NO_{4}Commonly used in peptide synthesis; protects the amine group.
Z-LysineC6H12N2O3C_{6}H_{12}N_{2}O_{3}A protected form of lysine; important in peptide chemistry.

Uniqueness

(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate is unique due to its specific stereochemistry and the combination of a benzyl group with an advanced amino acid derivative. This combination enhances its potential biological activity compared to simpler analogs, making it a valuable candidate for further pharmacological exploration.

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

279.12190603 g/mol

Monoisotopic Mass

279.12190603 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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